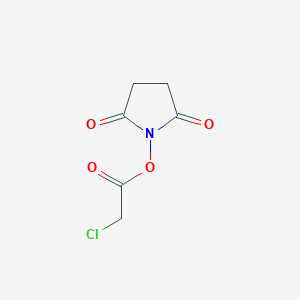

N-(Chloroacetoxy)succinimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZGNRBFMASABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501641 | |

| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27243-15-8 | |

| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Chloroacetoxy)succinimide (CAS: 27243-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Chloroacetoxy)succinimide, with the CAS number 27243-15-8, is a reactive chemical compound extensively utilized in bioconjugation and chemical biology. As a bifunctional reagent, it incorporates a succinimidyl ester for amine-reactive conjugation and a chloroacetyl group for subsequent thiol-reactive modifications. This dual reactivity makes it a valuable tool for protein modification, peptide cyclization, and the development of covalent inhibitors. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, complete with detailed experimental protocols and visualizations to aid researchers in their endeavors.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 27243-15-8 | [1][2] |

| Molecular Formula | C₆H₆ClNO₄ | [1][2] |

| Molecular Weight | 191.57 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 109-110 °C | [3] |

| Boiling Point (Predicted) | 277.3 ± 42.0 °C | [3] |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents. | [4] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store at -20°C under an inert atmosphere. | [1] |

Synthesis and Stability

Synthesis of this compound

A plausible synthetic route is the reaction of N-hydroxysuccinimide with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5]

Stability and Hydrolysis

The stability of this compound is crucial for its successful application. Like other N-hydroxysuccinimide esters, it is susceptible to hydrolysis, which competes with the desired aminolysis reaction. The rate of hydrolysis is highly dependent on pH.[6]

-

Acidic Conditions (pH < 6): NHS esters are relatively stable against hydrolysis.

-

Neutral to Slightly Basic Conditions (pH 7-8.5): The rate of hydrolysis increases significantly. This is also the typical pH range for efficient conjugation to primary amines.

-

Basic Conditions (pH > 8.5): Hydrolysis becomes rapid, leading to a significant reduction in conjugation efficiency.[7]

The chloroacetyl group is also susceptible to hydrolysis, particularly at higher pH, to form a hydroxyacetyl group. Therefore, it is critical to perform reactions under optimized pH conditions and to use the reagent promptly after dissolution.

Experimental Protocols

Protocol for N-Terminal Chloroacetylation of Peptides

This protocol describes the chloroacetylation of the N-terminal amine of a peptide synthesized on a solid support.

Materials:

-

Peptide on solid support (e.g., Rink amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

-

Shaker or vortex mixer

Procedure:

-

If the N-terminal amine of the resin-bound peptide is protected with an Fmoc group, deprotect it by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove residual piperidine.

-

Prepare a solution of this compound (5-10 equivalents relative to the peptide) in DMF.

-

Add the this compound solution to the resin-bound peptide.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

After the reaction, wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove excess reagent and byproducts.

-

Dry the resin under vacuum. The N-terminally chloroacetylated peptide is now ready for cleavage from the resin or for on-resin cyclization.

Protocol for Intramolecular Peptide Cyclization

This protocol describes the cyclization of a linear peptide containing an N-terminal chloroacetyl group and a cysteine residue within its sequence. The reaction forms a stable thioether bond.

Materials:

-

N-terminally chloroacetylated peptide with a cysteine residue

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Di-tert-butyl dicarbonate (Boc) anhydride and a suitable base (for side-chain protection if needed)

-

Ammonium bicarbonate or another suitable buffer

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Cleave the chloroacetylated peptide from the solid support using a standard TFA cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Lyophilize the crude peptide to obtain a fluffy white powder.

-

Dissolve the lyophilized peptide in a suitable buffer for cyclization. A common condition is a dilute solution (e.g., 0.1-1 mg/mL) in aqueous ammonium bicarbonate (pH 7.5-8.5) to facilitate deprotonation of the cysteine thiol. The use of organic co-solvents like acetonitrile or DMF may be necessary for poorly soluble peptides.[8]

-

Monitor the progress of the cyclization reaction by reverse-phase HPLC. The cyclic product will typically have a shorter retention time than the linear precursor.

-

Once the reaction is complete (usually within a few hours to overnight), acidify the reaction mixture with a small amount of acetic acid or TFA to quench the reaction.

-

Purify the cyclic peptide by preparative HPLC.

-

Confirm the identity of the product by mass spectrometry.

Applications in Research and Drug Development

Bioconjugation and Protein Modification

This compound is a valuable tool for the site-specific modification of proteins and peptides. The succinimidyl ester reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus, to introduce a chloroacetyl group.[9][10] This "handle" can then be specifically targeted by thiol-containing molecules, such as cysteine residues or thiol-modified probes, to form stable thioether linkages. This two-step approach allows for more controlled and specific bioconjugation compared to direct labeling of amines.

Peptide Cyclization

A major application of this compound is in the synthesis of cyclic peptides.[8][11] By introducing a chloroacetyl group at the N-terminus of a peptide and having a cysteine residue elsewhere in the sequence, intramolecular cyclization can be achieved through the formation of a thioether bridge.[11] This method is advantageous as it creates a stable, non-reducible linkage, unlike disulfide bonds. Cyclic peptides often exhibit enhanced biological activity, stability against proteolysis, and improved pharmacokinetic properties compared to their linear counterparts.

Covalent Inhibitor Development

The chloroacetyl group introduced by this compound can act as a "warhead" for the development of targeted covalent inhibitors.[5][12][13][14] These inhibitors first bind non-covalently to their target protein, and then the chloroacetyl group reacts with a nearby nucleophilic residue (typically cysteine) in the binding site to form a permanent covalent bond. This irreversible inhibition can lead to enhanced potency and prolonged duration of action, which are desirable characteristics for therapeutic agents.[12][13][14]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use a certified respirator if dust is generated.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash thoroughly after handling.

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a versatile and powerful reagent for researchers in chemistry, biology, and drug development. Its ability to introduce a chloroacetyl group onto biomolecules via an amine-reactive succinimidyl ester provides a gateway to a wide range of applications, including the synthesis of stable cyclic peptides and the design of potent covalent inhibitors. By understanding its properties, stability, and reaction conditions, and by following appropriate safety protocols, scientists can effectively harness the potential of this valuable chemical tool to advance their research.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]

- 5. This compound | 27243-15-8 | Benchchem [benchchem.com]

- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the development of covalent inhibitors. | Semantic Scholar [semanticscholar.org]

- 14. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

An In-depth Technical Guide to N-(Chloroacetoxy)succinimide: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Chloroacetoxy)succinimide (CAS No. 27243-15-8) is a bifunctional chemical reagent widely utilized in bioconjugation, chemical biology, and drug development.[1] As an N-hydroxysuccinimide (NHS) ester derivative, it serves as an efficient acylating agent, enabling the introduction of a chloroacetyl group onto biomolecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its role in the covalent modification of proteins and other macromolecules.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO₄ | [2] |

| Molecular Weight | 191.57 g/mol | [2][3] |

| CAS Number | 27243-15-8 | [3] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-chloroacetate | [4] |

| Synonyms | 2-Chloroacetic acid 2,5-dioxo-1-pyrrolidinyl ester, 2-Chloroacetic acid N-hydroxysuccinimide ester, N-Succinimidyl 2-chloroacetate | [3] |

| Melting Point | 109-110 °C | [2] |

| Boiling Point | 277.3 °C (Predicted) | [2] |

| Density | 1.52 g/cm³ (Predicted) | [2] |

| Appearance | Off-white solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Spectroscopic Characterization

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. However, based on the known structure and the spectroscopic properties of related compounds such as N-chlorosuccinimide and succinimide, the expected spectral features can be inferred. Commercial suppliers may provide analytical data upon request.[1]

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the succinimide ring protons (a singlet or a narrow multiplet) and the chloroacetyl methylene protons (a singlet).

-

¹³C NMR: Resonances for the carbonyl carbons of the succinimide and ester groups, the methylene carbons of the succinimide ring, and the methylene carbon of the chloroacetyl group.

-

FT-IR: Characteristic absorption bands for the carbonyl groups (C=O) of the succinimide ring and the ester, as well as C-N and C-O stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Mechanism

The reactivity of this compound is dominated by the N-hydroxysuccinimide ester functional group. NHS is an excellent leaving group, making the carbonyl carbon of the chloroacetyl moiety highly susceptible to nucleophilic attack.

The primary application of this reagent is the acylation of primary amines, such as the ε-amino group of lysine residues in proteins, to form stable amide bonds. The chloroacetyl group is then available for subsequent reactions, most commonly with thiol groups (e.g., from cysteine residues) to form stable thioether linkages.

Figure 1: Reaction mechanism of this compound with a primary amine.

Experimental Protocols

General Protocol for Protein Modification

The following is a generalized protocol for the chloroacetylation of a protein using this compound. The optimal conditions (e.g., pH, temperature, reactant concentrations) should be determined empirically for each specific protein.

Materials:

-

Protein of interest containing accessible primary amines (e.g., lysine residues).

-

This compound.

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0).

-

Quenching reagent (e.g., Tris buffer or glycine).

-

Size-exclusion chromatography media for purification.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration.

-

Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF) to a high concentration.

-

Reaction: Add a molar excess of the this compound solution to the protein solution with gentle mixing. The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for a longer duration.

-

Quenching: Stop the reaction by adding a quenching reagent that contains primary amines to consume the excess this compound.

-

Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Confirm the modification using techniques such as mass spectrometry.

References

An In-depth Technical Guide to the Synthesis of N-Succinimidyl 2-chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Succinimidyl 2-chloroacetate, a valuable bifunctional reagent in chemical biology and drug development. The protocol outlined herein is based on established chemical principles for the formation of active esters, specifically the acylation of N-hydroxysuccinimide. This document details the necessary reagents, reaction conditions, purification methods, and characterization data to facilitate its successful synthesis in a laboratory setting.

Overview of the Synthesis

N-Succinimidyl 2-chloroacetate is synthesized via the esterification of N-hydroxysuccinimide with chloroacetyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride and the desired product.

The overall reaction can be depicted as follows:

Figure 1: General reaction scheme for the synthesis of N-Succinimidyl 2-chloroacetate.

Experimental Protocol

This section provides a detailed methodology for the synthesis of N-Succinimidyl 2-chloroacetate.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich, Acros |

| Chloroacetyl chloride | ≥98% | Sigma-Aldrich, Alfa Aesar |

| Triethylamine (Et3N) | ≥99%, anhydrous | Sigma-Aldrich, Acros |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, Acros |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros |

| Ethyl acetate | Reagent Grade | Fisher Scientific |

| Hexane | Reagent Grade | Fisher Scientific |

| Anhydrous sodium sulfate (Na2SO4) | Granular | Fisher Scientific |

Safety Precautions: Chloroacetyl chloride is highly corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Triethylamine is a flammable and corrosive liquid. Anhydrous solvents are moisture-sensitive.

Reaction Procedure

The following procedure is adapted from general methods for the N-acylation of amines and the synthesis of similar N-succinimidyl esters.[1][2][3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-hydroxysuccinimide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification

The crude N-Succinimidyl 2-chloroacetate can be purified by recrystallization. A common solvent system for similar compounds is a mixture of ethyl acetate and hexane.[4][5]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature, and then place it in a refrigerator or ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO₄ | [6] |

| Molecular Weight | 191.57 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Purity (Typical) | >97% | [6] |

Expected Yield

While a specific yield for this exact synthesis is not widely reported, similar acylation reactions of N-hydroxysuccinimide can be expected to proceed with good to excellent yields, typically in the range of 70-90%, depending on the purity of the reagents and the reaction conditions.

Mandatory Visualization

Synthesis Workflow

Figure 2: Experimental workflow for the synthesis and purification of N-Succinimidyl 2-chloroacetate.

Characterization

Due to the lack of publicly available spectra for N-Succinimidyl 2-chloroacetate, the following are predicted characterization data based on the known spectra of its constituent parts and similar molecules.[7][8][9][10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two characteristic signals:

-

A singlet for the two protons of the chloroacetyl group (Cl-CH₂-).

-

A singlet for the four equivalent protons of the succinimide ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Singlet | 2H | -CH₂Cl |

| ~2.9 | Singlet | 4H | -CH₂CH₂- (succinimide) |

Predicted spectrum in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show three distinct signals:

-

A signal for the carbonyl carbons of the succinimide ring.

-

A signal for the carbonyl carbon of the chloroacetate group.

-

A signal for the methylene carbon of the chloroacetyl group.

-

A signal for the methylene carbons of the succinimide ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (succinimide) |

| ~165 | C=O (chloroacetate) |

| ~40 | -CH₂Cl |

| ~25 | -CH₂CH₂- (succinimide) |

Predicted spectrum in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1780 | C=O stretch (imide) |

| ~1740 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

| ~700 | C-Cl stretch |

Applications

N-Succinimidyl 2-chloroacetate serves as a valuable tool for researchers in several ways:

-

Bioconjugation: The N-hydroxysuccinimide ester readily reacts with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.

-

Covalent Labeling: The chloroacetyl group can act as an alkylating agent, particularly for cysteine residues, allowing for the covalent labeling of proteins and other biomolecules.

-

Crosslinking: The bifunctional nature of this molecule allows it to be used as a crosslinking agent to study protein-protein interactions.

This technical guide provides a foundational protocol for the synthesis and characterization of N-Succinimidyl 2-chloroacetate. Researchers should always adhere to strict safety protocols and may need to optimize the reaction and purification conditions for their specific laboratory setup and scale.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. N-Succinimidyl 2-chloroacetate | CymitQuimica [cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Investigating the effects of N-terminal acetylation on KFE8 self-assembly with 2D IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the chemical pathway to the formation of a single biofilm using infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(Chloroacetoxy)succinimide

For researchers, scientists, and professionals in drug development, N-(Chloroacetoxy)succinimide is a valuable reagent for bioconjugation and the introduction of chloroacetyl groups onto biomolecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and a visualization of its synthesis pathway.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 1-[(chloroacetyl)oxy]pyrrolidine-2,5-dione and N-Succinimidyl 2-chloroacetate, is an off-white solid at room temperature.[1] It is a key reagent in the preparation of organometallic complexes and for the labeling of proteins.[1]

| Property | Value | References |

| Molecular Formula | C₆H₆ClNO₄ | [2][3] |

| Molecular Weight | 191.57 g/mol | [2][3] |

| Appearance | Off-white solid | [1] |

| Melting Point | 112-116°C | [1] |

| Purity | ≥95% | [2][4] |

| Storage Conditions | -20°C or 2-8°C under an inert atmosphere | [2][4] |

Synthesis of this compound

The primary method for synthesizing this compound involves the chloroacetylation of N-hydroxysuccinimide (NHS). This reaction is typically conducted in an anhydrous aprotic solvent, such as chloroform or tetrahydrofuran (THF), with a tertiary amine like triethylamine acting as an acid scavenger.

Experimental Protocol: Protein Labeling

This compound is an amine-reactive reagent and can be used to label proteins by forming stable amide bonds with primary amines, such as the side chain of lysine residues or the N-terminus. The following is a general protocol for the labeling of proteins, which can be adapted for specific applications.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer or ammonium salts), they must be removed by dialysis or buffer exchange into the reaction buffer.

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.

-

-

Labeling Reaction:

-

While gently stirring, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and molar ratio may need to be determined empirically for each protein.

-

-

Reaction Quenching:

-

To stop the reaction, add the quenching solution to a final concentration that is in large excess to the starting amount of this compound (e.g., 50 mM).

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess this compound and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Applications in Bioconjugation

The chloroacetyl group introduced by this compound provides a reactive handle for further modifications. For instance, the chloroacetylated protein can react with thiol-containing molecules to form a stable thioether linkage. This two-step process allows for the site-specific conjugation of various moieties, such as drugs, fluorescent probes, or polyethylene glycol (PEG), to proteins. This makes this compound a versatile tool in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other protein-based therapeutics and research tools.[5][6][7] Hydrolysis of the succinimide ester is a potential competing reaction in aqueous solutions, which should be considered during the experimental design.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. biotium.com [biotium.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]

- 7. m.youtube.com [m.youtube.com]

- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-dioxopyrrolidin-1-yl 2-chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on 2,5-dioxopyrrolidin-1-yl 2-chloroacetate. Detailed experimental data and specific protocols for this compound are not extensively reported in readily accessible scientific literature. The information provided should be used as a guide and supplemented with in-house experimental validation.

Introduction

2,5-dioxopyrrolidin-1-yl 2-chloroacetate, also known as N-(chloroacetoxy)succinimide, is a chemical reagent primarily utilized in bioconjugation and drug discovery. Its structure incorporates an N-hydroxysuccinimide (NHS) ester, a functional group widely employed for its ability to react with primary and secondary amines under mild conditions to form stable amide bonds. The presence of a chloroacetyl group makes it a valuable tool for introducing a reactive electrophilic site onto biomolecules. This chloroacetyl moiety can subsequently form a stable thioether linkage with thiol groups, such as those found in cysteine residues of proteins.

This targeted covalent modification is of significant interest in the development of therapeutic agents, particularly in the field of kinase inhibitors. By covalently binding to a specific amino acid residue within the target protein, inhibitors can achieve prolonged and often irreversible inhibition, leading to enhanced potency and duration of action.

Chemical and Physical Properties

Quantitative data for 2,5-dioxopyrrolidin-1-yl 2-chloroacetate is limited in peer-reviewed literature. The following table summarizes available data, noting that much of it is computationally derived or from single, uncorroborated sources.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₄ | PubChem[1] |

| Molecular Weight | 191.57 g/mol | PubChem[1] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-chloroacetate | PubChem[1] |

| CAS Number | 27243-15-8 | PubChem[1] |

| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |

| Melting Point | 109 °C | J&K Scientific[2] |

| Boiling Point | 277.3 °C (Computed) | J&K Scientific[2] |

| Density | 1.52 g/cm³ (Computed) | J&K Scientific[2] |

| Solubility | Soluble in organic solvents like DMF, DMSO | General knowledge of NHS esters |

Synthesis

A generalized synthetic scheme is presented below:

Caption: Plausible synthesis of 2,5-dioxopyrrolidin-1-yl 2-chloroacetate.

Experimental Protocols

Detailed experimental protocols for the use of 2,5-dioxopyrrolidin-1-yl 2-chloroacetate are not available in the searched literature. The following represents a generalized protocol for the chloroacetylation of a protein, which should be optimized for the specific protein of interest.

Protocol: Chloroacetylation of a Target Protein

-

Protein Preparation:

-

Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0). The buffer should be free of primary amines.

-

Ensure the protein concentration is appropriate for the intended application (typically in the low mg/mL range).

-

-

Reagent Preparation:

-

Prepare a stock solution of 2,5-dioxopyrrolidin-1-yl 2-chloroacetate in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This should be prepared fresh.

-

-

Labeling Reaction:

-

Add a molar excess of the 2,5-dioxopyrrolidin-1-yl 2-chloroacetate stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point is often a 10- to 20-fold molar excess.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

-

Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or spin filtration against a suitable buffer.

-

-

Characterization:

-

Confirm the modification of the protein using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the chloroacetyl group) and/or tandem mass spectrometry to identify the modified residues.

-

Applications in Drug Development: Covalent Kinase Inhibition

A primary application of 2,5-dioxopyrrolidin-1-yl 2-chloroacetate is in the development of covalent inhibitors, particularly for protein kinases. Many kinases have cysteine residues in or near their ATP-binding pocket that can be targeted for covalent modification. The chloroacetyl group introduced by this reagent can serve as a "warhead" to react with these cysteine residues.

The general workflow for developing a covalent kinase inhibitor using this type of chemistry is outlined below.

Caption: Workflow for covalent kinase inhibitor development.

This workflow begins with the identification of a suitable kinase target and the design of a ligand that can bind to it non-covalently. This ligand is functionalized with an amine that can then be reacted with 2,5-dioxopyrrolidin-1-yl 2-chloroacetate to attach the chloroacetyl "warhead." The resulting covalent inhibitor is then tested for its ability to modify the target kinase and inhibit its activity. Successful candidates can then be advanced to cellular and in vivo studies.

Safety Information

2,5-dioxopyrrolidin-1-yl 2-chloroacetate should be handled with care in a laboratory setting. Based on available safety data for similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation or burns. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Mechanism of Action of N-(Chloroacetoxy)succinimide with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, reactivity, and practical applications of N-(Chloroacetoxy)succinimide as a reagent for the chloroacetylation of primary and secondary amines. This information is critical for professionals in drug development and chemical synthesis who utilize this versatile reagent for creating complex molecular architectures, including bioconjugates and heterocyclic scaffolds.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and an amine proceeds through a well-established nucleophilic acyl substitution mechanism. The N-hydroxysuccinimide (NHS) ester moiety of the reagent serves as an excellent activating group, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles such as primary and secondary amines.

The mechanism can be delineated into two primary steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate. For this step to proceed efficiently, the amine should be in its unprotonated, nucleophilic state. Therefore, the reaction is often carried out under neutral to slightly basic conditions.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the N-hydroxysuccinimide anion. N-hydroxysuccinimide is a very stable leaving group due to resonance stabilization, which drives the reaction to completion. The final products are the N-substituted 2-chloroacetamide and N-hydroxysuccinimide.

A base is frequently employed in this reaction to act as an acid scavenger, neutralizing any acid that might be present or generated, thereby ensuring the amine remains deprotonated and nucleophilic.

Quantitative Data

| Entry | Amine | Product | Time (min) | Yield (%) |

| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |

| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |

| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |

| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |

| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 93 |

Data adapted from protocols for chloroacetyl chloride, a functionally similar and highly reactive chloroacetylating agent.

Experimental Protocols

The chloroacetylation of amines using this compound can be performed under various conditions, depending on the solubility and reactivity of the amine substrate. Below are two general protocols: one utilizing an aqueous buffer system suitable for biomolecules, and another using an organic solvent for general organic synthesis.

This method is particularly useful for the modification of proteins, peptides, and other biomolecules with primary amine groups (e.g., the N-terminus or lysine side chains).

-

Materials:

-

Amine-containing substrate (e.g., peptide, protein)

-

This compound

-

Phosphate buffer (0.1 M, pH 7.4)

-

Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

-

Magnetic stirrer (if applicable)

-

-

Procedure:

-

Dissolve the amine-containing substrate in the phosphate buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMF or DMSO) at a higher concentration (e.g., 10-100 mM).

-

While gently stirring the amine solution, add a 1.1 to 5-fold molar excess of the this compound stock solution dropwise.

-

Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, the reaction mixture can be quenched with a small amount of a primary amine-containing buffer (e.g., Tris buffer) to consume any excess reagent.

-

The chloroacetylated product can be purified from the reaction mixture by standard techniques such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

-

This protocol is suitable for a wide range of primary and secondary amines in a non-aqueous environment.

-

Materials:

-

Amine substrate

-

This compound (1.0-1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2-1.5 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the amine substrate and dissolve it in the anhydrous solvent.

-

Add the base (e.g., TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate container, dissolve the this compound in a minimal amount of the anhydrous solvent.

-

Add the this compound solution dropwise to the stirring amine solution. An ice bath can be used to control any exotherm.

-

Allow the reaction to stir at room temperature for 1-4 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, the mixture can be washed with water and brine to remove the amine salt and excess base.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Dual Reactivity and Applications

A key feature of this compound is its dual functionality, which makes it a valuable tool in chemical biology and drug discovery. The reagent introduces a chloroacetamide group onto the target molecule.

-

NHS Ester Reactivity: As detailed above, the NHS ester provides a highly efficient means of acylating primary and secondary amines to form a stable amide bond. This is widely used for labeling biomolecules.

-

Chloroacetyl Group Reactivity: The resulting chloroacetyl group is a versatile electrophilic handle. The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution by thiols (e.g., cysteine residues in proteins), amines, and other nucleophiles. This allows for subsequent modifications, cyclizations, or the development of covalent inhibitors.[1]

This dual reactivity enables a two-stage functionalization strategy: first, conjugation to an amine, followed by a second reaction at the chloroacetyl site.

References

A Comprehensive Technical Guide to the Solubility of N-(Chloroacetoxy)succinimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-(Chloroacetoxy)succinimide (CAS 27243-15-8), a crucial reagent in bioconjugation and chemical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting known qualitative information and providing detailed experimental protocols for researchers to determine precise solubility in their specific solvent systems.

Introduction to this compound

This compound is a bifunctional chemical compound widely employed in the fields of biochemistry and pharmaceutical sciences. It serves as a valuable tool for introducing a chloroacetyl group onto proteins, peptides, and other biomolecules, enabling site-specific modifications and the creation of complex bioconjugates. Understanding its solubility is paramount for designing reaction conditions, ensuring homogeneity, and achieving optimal yields in synthetic procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and for the theoretical consideration of its solubility behavior.

| Property | Value | Reference |

| CAS Number | 27243-15-8 | [1][] |

| Molecular Formula | C₆H₆ClNO₄ | [1] |

| Molecular Weight | 191.57 g/mol | [][3] |

| Appearance | White to off-white solid | [] |

| Melting Point | 109-110 °C | [3][4] |

| Boiling Point | 277.3 ± 42.0 °C (Predicted) | [3] |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [3][5] |

| InChI Key | OWZGNRBFMASABS-UHFFFAOYSA-N |

Solubility in Organic Solvents

Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in peer-reviewed literature and chemical databases. However, qualitative assessments and its use in specific synthetic protocols provide valuable insights into its solubility characteristics.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Solubility | Notes |

| Chloroform (CHCl₃) | Slightly Soluble | Mentioned in chemical datasheets. Also used as a reaction solvent for its synthesis.[6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Mentioned in chemical datasheets. |

| N-Methylpyrrolidone (NMP) | Soluble | Implied by its use as a solvent for coupling reactions involving this compound. |

The term "slightly soluble" indicates that the compound does not dissolve to a large extent in these solvents at ambient temperature. For applications requiring higher concentrations, heating or the use of a different solvent system may be necessary. The utility of this compound in chloroform for its synthesis suggests that while its solubility may be limited, it is sufficient for certain reaction conditions.[6]

Experimental Protocols for Solubility Determination

Given the absence of extensive quantitative data, the following protocols are provided for researchers to determine the solubility of this compound in their organic solvent of choice.

Protocol 1: Qualitative Solubility Screening

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran, Dimethylformamide, Dimethyl Sulfoxide)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the determination of a precise solubility value at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Small, sealable vials

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealable vial. Ensure there is undissolved solid at the bottom.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.

-

Allow the vial to stand at the same temperature until the undissolved solid settles.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Dispense the filtered solution into a pre-weighed evaporation dish.

-

Record the exact volume of the solution transferred.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the compound.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of dish with solute - Weight of empty dish) / Volume of solution transferred (mL)

-

Repeat the measurement at least three times to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound based on available data and equips researchers with the necessary protocols to conduct their own detailed solubility studies. Accurate solubility data is critical for the successful application of this versatile reagent in research and development.

References

N-(Chloroacetoxy)succinimide: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Chloroacetoxy)succinimide is a valuable reagent in bioconjugation and drug development, primarily utilized for the introduction of a chloroacetyl group, a reactive handle for subsequent modifications such as peptide cyclization and the formation of covalent inhibitors. This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental considerations necessary for the safe and effective use of this compound in a laboratory setting. Due to its hazardous nature, strict adherence to the outlined safety protocols is imperative to minimize risks to personnel and the environment.

Chemical and Physical Properties

This compound is a white to off-white solid. Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 27243-15-8 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClNO₄ | [1][2][4] |

| Molecular Weight | 191.57 g/mol | [1][2][4] |

| Melting Point | 109-110 °C | [1] |

| Boiling Point | 277.3 °C (Predicted) | [1] |

| Density | 1.52 g/cm³ (Predicted) | [1] |

| Appearance | Off-white Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Classification

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Signal Word | Danger | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage. | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER/doctor. | |

| P363 | Wash contaminated clothing before reuse. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from multiple supplier safety data sheets.[2]

Toxicity Data

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate PPE. The following are minimum recommendations:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust particles.

-

Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially if contaminated.[5]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

All weighing and handling of solid this compound should be performed in a chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 2-8°C under an inert atmosphere.[1] Keep it locked up and out of the reach of unauthorized personnel.

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of any exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Spills and Leaks

In case of a spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection, before attempting to clean up. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For larger spills, follow your institution's hazardous material spill response procedures. Do not allow the material to enter drains or waterways.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Protocols: General Methodologies

The following are generalized protocols for common applications of this compound. These should be adapted and optimized for specific research needs. All work should be performed in a chemical fume hood with appropriate PPE.

N-Terminal Chloroacetylation of Peptides

This protocol describes the addition of a chloroacetyl group to the N-terminus of a peptide.

-

Peptide Preparation: Ensure the peptide is in a suitable buffer that does not contain primary amines (e.g., Tris). A recommended buffer is 50 mM sodium phosphate, pH 7.5.

-

Reagent Preparation: Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the peptide solution.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

-

Monitoring: Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry.

-

Quenching: Quench any unreacted this compound by adding a primary amine-containing buffer, such as Tris, to a final concentration of approximately 50 mM.

-

Purification: Purify the chloroacetylated peptide using RP-HPLC.

Peptide Cyclization via Intramolecular Thioether Formation

This protocol is for the cyclization of a linear peptide containing an N-terminal chloroacetyl group and a downstream cysteine residue.

-

Peptide Preparation: The starting material is the purified N-terminally chloroacetylated peptide containing a cysteine residue. The peptide should be dissolved in a buffer suitable for the cyclization reaction, typically a slightly basic buffer such as 50 mM sodium bicarbonate or ammonium bicarbonate, pH 8.0-8.5, to facilitate deprotonation of the cysteine thiol.

-

Cyclization Reaction: The intramolecular reaction is typically spontaneous under these conditions. The deprotonated thiol of the cysteine side chain acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride to form a stable thioether bond.

-

Incubation: The reaction is usually carried out at room temperature and can take from a few hours to overnight.

-

Monitoring: The progress of the cyclization can be monitored by RP-HPLC and mass spectrometry. A decrease in the mass corresponding to the linear peptide and the appearance of a new peak with the expected mass of the cyclized product indicates a successful reaction.

-

Purification: The final cyclic peptide is purified from any remaining linear starting material and other impurities by RP-HPLC.

Conclusion

This compound is a potent reagent for chemical biology and drug discovery. Its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound to advance their scientific goals. Always consult your institution's safety office for specific guidance and regulations.

References

N-(Chloroacetoxy)succinimide: A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial synthesis of N-(Chloroacetoxy)succinimide, a valuable reagent in bioconjugation and organic synthesis. This document details the seminal synthetic protocol, key quantitative data, and visual representations of the synthetic pathway.

Introduction

This compound, with the CAS Number 27243-15-8, is a reactive chemical compound widely utilized for the introduction of a chloroacetyl group.[1][2] This functional group can subsequently react with nucleophiles, such as thiols on cysteine residues in proteins, making it a useful tool for protein labeling, crosslinking, and the development of antibody-drug conjugates (ADCs).[] The initial synthesis of this compound provided a foundational method for accessing this important chemical entity. While the specific initial impetus for its discovery is detailed in specialized literature, its utility as a bifunctional reagent is evident from its structure, combining the reactivity of an N-hydroxysuccinimide (NHS) ester with a chloroacetyl moiety.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 27243-15-8 | [1][2][4] |

| Molecular Formula | C₆H₆ClNO₄ | [1][2][4] |

| Molecular Weight | 191.57 g/mol | [1][2][4] |

| Appearance | Off-white to white solid | [] |

| Melting Point | 112-116 °C | [] |

| Purity | ≥95% | [5] |

| Storage Temperature | 2-8 °C | [6] |

Initial Synthesis

The first reported synthesis of this compound was described in a 2014 publication in Bioorganic & Medicinal Chemistry Letters. The synthesis involves the reaction of N-hydroxysuccinimide with chloroacetyl chloride in the presence of a base.

Experimental Protocol

The following protocol is based on the procedure described in the literature for the initial synthesis of this compound.

Materials:

-

N-Hydroxysuccinimide (NHS)

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Chloroform (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-hydroxysuccinimide in anhydrous chloroform.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the cooled solution while stirring.

-

To this mixture, add chloroacetyl chloride dropwise, ensuring the temperature remains at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for the time specified in the original publication (typically several hours).

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove water-soluble byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system to yield this compound as a solid.

Quantitative Data from the Initial Synthesis:

| Parameter | Value | Reference |

| Yield | 53% | [7] |

| Reaction Temperature | 0 °C | [7] |

| Solvent | Chloroform | [7] |

| Base | Triethylamine | [7] |

Visualizing the Synthesis

The synthesis of this compound can be visually represented to clarify the reaction pathway and the experimental workflow.

Synthetic Pathway

The following diagram illustrates the chemical transformation from N-hydroxysuccinimide and chloroacetyl chloride to this compound.

Caption: Synthetic pathway for this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

The initial synthesis of this compound established a straightforward and accessible method for preparing this versatile bifunctional reagent. The availability of this compound has since facilitated numerous applications in chemical biology and drug development, particularly in the site-specific modification of proteins and the construction of complex bioconjugates. This guide provides the core technical details of its synthesis, offering a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN102329261A - Production process of N-chlorosuccinimide - Google Patents [patents.google.com]

- 6. [PDF] Bioorganic & Medicinal Chemistry Letters | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to the Theoretical Reactivity of Chloroacetyl NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Chloroacetyl N-hydroxysuccinimide (NHS) ester stands as a versatile yet complex heterobifunctional crosslinker in the toolkit of bioconjugation chemistry. Its dual reactivity, targeting primary amines and sulfhydryl groups, offers a powerful strategy for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs). However, harnessing its full potential requires a deep understanding of its reaction kinetics, stability, and potential side reactions. This in-depth technical guide delves into the core principles of chloroacetyl NHS ester reactivity, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in designing and executing robust bioconjugation strategies.

Core Reactivity Principles: A Tale of Two Functional Groups

At its core, the reactivity of chloroacetyl NHS ester is dictated by two distinct functional moieties: the N-hydroxysuccinimide ester and the chloroacetyl group. This dual nature allows for a two-step conjugation strategy, providing control over the crosslinking process.

-

N-Hydroxysuccinimide (NHS) Ester: This group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, forming a stable and irreversible amide bond. This reaction is the cornerstone of many protein labeling and crosslinking applications.[1]

-

Chloroacetyl Group: This moiety is reactive towards nucleophiles, most notably the sulfhydryl group of cysteine residues. The reaction follows an SN2 mechanism, where the deprotonated thiolate anion acts as the nucleophile, displacing the chloride and forming a stable thioether bond.[1] This reactivity provides a means to target specific cysteine residues, which can be naturally occurring or engineered into a protein sequence.

The strategic advantage of this linker lies in the ability to perform sequential conjugations. Typically, the more labile NHS ester is reacted first with an amine-containing molecule. Following purification to remove excess linker, the chloroacetyl group is then available to react with a thiol-containing molecule.[2]

Quantitative Insights into Reactivity and Stability

The efficiency of conjugation with chloroacetyl NHS ester is a delicate balance between the desired reaction with the target nucleophile and competing side reactions, primarily hydrolysis of the NHS ester. Understanding the kinetics of these reactions is paramount for optimizing conjugation protocols.

Table 1: pH-Dependent Stability of NHS Esters

The hydrolytic stability of the NHS ester is highly dependent on the pH of the reaction buffer. As the pH increases, the rate of hydrolysis accelerates significantly, reducing the amount of active ester available for conjugation.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[3] |

| 7.0 | Room Temperature | ~7 hours[4] |

| 8.0 | 4 | ~1 hour[4] |

| 8.5 | Room Temperature | 125-180 minutes[4] |

| 8.6 | 4 | 10 minutes[3][5] |

| 9.0 | Room Temperature | Minutes[4] |

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis of a Porphyrin-NHS Ester

While hydrolysis rates increase with pH, the desired aminolysis reaction with primary amines is also accelerated. This table illustrates the competition between these two processes.

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | ~80 | ~210 |

| 8.5 | ~20 | ~180 |

| 9.0 | ~10 | ~125 |

| Data sourced from a study on porphyrin-NHS esters.[4] |

Navigating the Reaction Landscape: Potential Side Reactions

While the primary targets of chloroacetyl NHS ester are amines and thiols, off-target reactions can occur, leading to a heterogeneous product. Awareness of these potential side reactions is crucial for troubleshooting and optimizing conjugation strategies.

NHS Ester Side Reactions:

-

Hydrolysis: The most significant side reaction is the hydrolysis of the NHS ester to a non-reactive carboxylic acid, particularly in aqueous solutions at higher pH.[1]

-

Reaction with other nucleophiles: At higher pH or with a large excess of the reagent, the NHS ester can react with the hydroxyl groups of serine, threonine, and tyrosine, or the imidazole ring of histidine.[1][6]

Chloroacetyl Group Side Reactions:

-

Histidine: The imidazole ring of histidine can react with the chloroacetyl group, although this reaction is generally slower than the reaction with thiols.[7]

-

Other Nucleophiles: Reactions with methionine, lysine, aspartate, and glutamate have also been reported, typically under conditions of high reagent excess or non-optimal pH.[1]

Visualizing the Logic: Reaction and Workflow Diagrams

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanisms of chloroacetyl NHS ester.

Caption: A typical two-step experimental workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of chloroacetyl NHS ester in a two-step conjugation. Optimization will be required for specific applications.

Protocol 1: Amine Modification of Protein A with Chloroacetyl NHS Ester

Materials:

-

Protein A (containing primary amines)

-

Chloroacetyl NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Desalting column

Procedure:

-

Protein A Preparation: Dissolve Protein A in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[2]

-

Chloroacetyl NHS Ester Stock Solution: Immediately before use, dissolve the chloroacetyl NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved chloroacetyl NHS ester to the Protein A solution.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Purification: Remove the unreacted crosslinker using a desalting column equilibrated with the reaction buffer.

Protocol 2: Thiol Conjugation of Chloroacetyl-Modified Protein A to Protein B

Materials:

-

Chloroacetyl-modified Protein A (from Protocol 1)

-

Protein B (containing a free sulfhydryl group)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2-7.5

-

(Optional) Reducing agent (e.g., TCEP)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification equipment (e.g., size-exclusion chromatography)

Procedure:

-

Protein B Preparation:

-

Dissolve Protein B in the reaction buffer.

-

If necessary, reduce any disulfide bonds with a suitable reducing agent like TCEP to generate a free sulfhydryl group. Subsequently, remove the reducing agent using a desalting column.

-

-

Conjugation Reaction:

-

Combine the chloroacetyl-activated Protein A with Protein B. The optimal molar ratio should be determined empirically, but a starting point of 1:1 to 1:5 (Protein A:Protein B) can be used.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[2]

-

-

Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: Analyze the final conjugate by methods such as SDS-PAGE and mass spectrometry to confirm successful conjugation and assess purity.

Conclusion

Chloroacetyl NHS ester is a powerful and versatile tool for creating specific and stable bioconjugates. A thorough understanding of its dual reactivity, the pH-dependent stability of the NHS ester, and potential side reactions is critical for its successful application. By carefully controlling reaction conditions and following robust experimental protocols, researchers can leverage the unique properties of this crosslinker to advance their work in drug development, diagnostics, and fundamental scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the N-Terminal Chloroacetylation of Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

N-terminal chloroacetylation is a robust and widely used chemical modification technique in peptide science. It introduces a reactive chloroacetyl group onto the free alpha-amine of a peptide's N-terminus. This group acts as a mild electrophile, enabling highly specific and efficient covalent bond formation with nucleophiles, most notably the thiol group of a cysteine residue to form a stable thioether linkage.[1]

This site-specific modification is a cornerstone for various applications in drug development and chemical biology.[] The stability of the resulting thioether bond makes it ideal for creating constrained cyclic peptides, which often exhibit enhanced receptor affinity, selectivity, and resistance to enzymatic degradation.[1] Furthermore, N-terminal chloroacetylation is instrumental in conjugating peptides to other molecules, such as proteins, polymers, or fluorescent labels, to generate novel immunogens, therapeutics, and diagnostic tools.[1][3] The chloroacetyl group is small, minimally perturbative, and stable under the acidic conditions typically used for peptide cleavage from solid-phase resins.

Experimental Protocols

This section provides a detailed methodology for the N-terminal chloroacetylation of a peptide synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage and purification.

This protocol is performed after the final amino acid has been coupled and the peptide is fully assembled on the resin.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Chloroacetylation Reagents: (See Table 1 for options)

-

Option A: Chloroacetyl chloride and N,N-Diisopropylethylamine (DIPEA)

-

Option B: Monochloroacetic anhydride and HOBt

-

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Methanol

Equipment:

-

Peptide synthesis vessel with a fritted filter

-

Shaker or vortex mixer

-

Vacuum manifold for solvent removal

Procedure:

-

Final Fmoc Deprotection:

-

Resin Washing:

-

Thoroughly wash the resin to remove residual piperidine. Perform a series of washes (3-5 times each) with DMF, followed by DCM, and then DMF again.

-

-

N-Terminal Chloroacetylation:

-

Add the chosen chloroacetylation solution (prepared as described in Table 1) to the washed resin.

-